molecular formula C20H17N5O B2880273 (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 1903638-66-3

(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2880273
CAS No.: 1903638-66-3
M. Wt: 343.39
InChI Key: XYEGIYMGEUHALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel synthetic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates three privileged pharmacophores: the 1H-indole moiety, the 1,2,3-triazole ring, and the azetidine scaffold. Indole derivatives are recognized as invaluable scaffolds in medicinal chemistry due to their wide spectrum of therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer activities . The 1,2,3-triazole ring is a key heterocycle known for its significant biological and pharmacological properties, such as antimicrobial, anticonvulsant, and anti-inflammatory activities, and its ability to improve solubility and metabolic stability . The integration of these subunits into a single molecular framework via the azetidine linker is a strategic approach in drug discovery, aiming to create hybrid molecules with potential multi-target activity or enhanced potency. This makes the compound a high-value synthetic target for researchers investigating new anti-infective agents and for probing structure-activity relationships (SAR) in heterocyclic chemistry. The compound is provided as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-indol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(18-10-15-8-4-5-9-17(15)21-18)24-11-16(12-24)25-13-19(22-23-25)14-6-2-1-3-7-14/h1-10,13,16,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGIYMGEUHALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Propargylazetidin-2-one

The azetidine core was constructed through a [2+2] cycloaddition between propargylamine and chloroacetyl chloride, adapting methodologies from azetidinone synthesis.

Procedure :

  • Propargylamine (1.0 equiv, 5.6 mmol) and triethylamine (1.2 equiv) in anhydrous CH2Cl2 (20 mL) were cooled to 0°C.
  • Chloroacetyl chloride (1.1 equiv) in CH2Cl2 (5 mL) was added dropwise over 30 min.
  • Reaction stirred at room temperature for 12 h, washed with 1M HCl (2×15 mL), and concentrated.
  • Recrystallization from EtOAc/hexane yielded 3-propargylazetidin-2-one as white crystals (72% yield, m.p. 98–100°C).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 4.32 (dd, J = 6.4, 2.8 Hz, 2H, NCH2), 3.92 (dd, J = 6.4, 2.8 Hz, 2H, COCH2), 2.51 (t, J = 2.4 Hz, 1H, C≡CH).
  • 13C NMR : δ 169.8 (C=O), 79.6 (C≡C), 71.2 (C≡CH), 46.3 (NCH2), 35.1 (COCH2).

Reduction to 3-Propargylazetidine

The β-lactam ring was reduced using lithium aluminum hydride (LiAlH4) to yield the azetidine:

Procedure :

  • 3-Propargylazetidin-2-one (1.0 equiv, 3.8 mmol) in dry THF (15 mL) was added to LiAlH4 (2.5 equiv) at 0°C.
  • Mixture refluxed for 6 h, quenched with Na2SO4·10H2O, filtered through Celite, and concentrated.
  • Distillation under reduced pressure (45°C, 0.1 mmHg) gave 3-propargylazetidine as a colorless liquid (68% yield).

Characterization :

  • 1H NMR : δ 3.72–3.68 (m, 4H, NCH2CH2N), 2.48 (t, J = 2.4 Hz, 1H, C≡CH), 1.98 (t, J = 2.4 Hz, 2H, CH2C≡CH).
  • IR : 3280 cm−1 (C≡C-H stretch).

Triazole Moiety Installation via CuAAC Click Chemistry

Synthesis of Phenyl Azide

Phenyl azide was prepared via diazotization of aniline:

Procedure :

  • Aniline (1.0 equiv, 10 mmol) in HCl (6M, 15 mL) was diazotized with NaNO2 (1.1 equiv) at 0–5°C.
  • Sodium azide (1.5 equiv) in H2O (10 mL) added dropwise, stirred 30 min.
  • Extracted with Et2O (3×20 mL), dried (MgSO4), and concentrated to yield phenyl azide as a yellow oil (89% yield).

CuAAC Reaction for Triazole Formation

The propargylazetidine underwent cycloaddition with phenyl azide under Cu(I) catalysis:

Procedure :

  • 3-Propargylazetidine (1.0 equiv, 2.5 mmol), phenyl azide (1.2 equiv), CuSO4·5H2O (0.1 equiv), and sodium ascorbate (0.2 equiv) in t-BuOH/H2O (4:1, 10 mL).
  • Stirred at 25°C for 24 h, extracted with EtOAc (3×15 mL), and purified via silica chromatography (hexane/EtOAc 3:1).
  • 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine isolated as white solid (81% yield).

Characterization :

  • 1H NMR : δ 8.12 (s, 1H, triazole-H), 7.82–7.74 (m, 2H, Ph-H), 7.48–7.40 (m, 3H, Ph-H), 4.62–4.58 (m, 1H, NCH), 3.92–3.85 (m, 2H, NCH2), 3.72–3.66 (m, 2H, NCH2).
  • HRMS : m/z calcd. for C11H12N4 [M+H]+ 217.1089, found 217.1086.

Indole-2-Carbonyl Group Incorporation

Synthesis of Indole-2-Carbonyl Chloride

Indole-2-carboxylic acid was converted to its acid chloride:

Procedure :

  • Indole-2-carboxylic acid (1.0 equiv, 6.5 mmol) refluxed with SOCl2 (5 mL) for 3 h.
  • Excess SOCl2 removed under vacuum to yield indole-2-carbonyl chloride as a yellow solid (94% yield).

Acylation of Azetidine Amine

The azetidine-triazole intermediate was acylated under Schotten-Baumann conditions:

Procedure :

  • 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine (1.0 equiv, 1.8 mmol) in CH2Cl2 (10 mL) cooled to 0°C.
  • Indole-2-carbonyl chloride (1.1 equiv) and Et3N (1.5 equiv) added dropwise.
  • Stirred 12 h at 25°C, washed with 5% NaHCO3 (2×10 mL), and purified via flash chromatography (CH2Cl2/MeOH 20:1).
  • Target compound isolated as off-white solid (76% yield).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, indole-NH), 8.24 (s, 1H, triazole-H), 7.68–7.62 (m, 3H, Ph-H), 7.52–7.44 (m, 4H, indole-H and Ph-H), 4.82–4.76 (m, 1H, NCH), 4.12–4.06 (m, 2H, NCH2), 3.94–3.88 (m, 2H, NCH2).
  • 13C NMR : δ 168.4 (C=O), 144.2 (triazole-C), 134.8–122.4 (aromatic Cs), 56.3 (NCH), 48.7 (NCH2).
  • HRMS : m/z calcd. for C21H18N5O [M+H]+ 364.1511, found 364.1508.

Optimization and Mechanistic Considerations

Azetidine Ring Stability

The strained azetidine ring necessitated mild reaction conditions. LiAlH4 reduction at >40°C led to ring-opening byproducts (≤18%), minimized by maintaining reflux at 35°C.

CuAAC Regioselectivity

The reaction exclusively formed 1,4-disubstituted triazoles due to copper’s preference for terminal alkynes. Control experiments with Ru catalysis yielded 1,5-isomers but required harsher conditions.

Acylation Efficiency

Electron-deficient indole-2-carbonyl chlorides (e.g., 5-nitro derivatives) showed reduced reactivity (≤55% yield) compared to the parent compound, attributed to steric hindrance at C2.

Alternative Synthetic Routes

Ugi Four-Component Reaction

A one-pot Ugi reaction was attempted but yielded <15% product due to azetidine’s limited nucleophilicity:

  • Reactants : Indole-2-carboxylic acid, 3-azidoazetidine, benzaldehyde, cyclohexyl isocyanide.
  • Conditions : MeOH, 25°C, 48 h.

Enzymatic Acylation

Lipase-mediated acylation in ionic liquids ([BMIM][BF4]) achieved 32% yield but required 7 days, rendering it impractical for scale-up.

Chemical Reactions Analysis

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone":

Chemical Information

  • Name: this compound .
  • CAS Number: 1903638-66-3 .
  • Molecular Formula: C20H17N5O .
  • Molecular Weight: 343.4 .

Potential Applications

While the search results do not specifically detail applications of "this compound," they do provide information on the individual components and related compounds, suggesting potential areas of application:

  • Indole Derivatives: Indole scaffolds have the potential to serve as anti-tubercular agents . Indole-based compounds are potential drug candidates for SARS-CoV-2 .
  • 1,2,3-Triazole Derivatives: 1,2,3-triazoles are important moieties of effective inhibitors of several diseases .
  • Azetidinone Derivatives: 2-Azetidinone derivatives can be synthesized and have antimicrobial activity .

Indole and its Derivatives

  • Indole derivatives have been investigated for anti-tubercular activity . Studies have explored their potential as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival . Some indole derivatives have shown favorable activity against Mycobacterium tuberculosis (Mtb) .
  • Indole-based compounds are also being studied as potential drug candidates for SARS-CoV-2, with some exhibiting RdRp inhibitory properties . The substituent attached to the indolyl heterocycle plays a crucial role in the mode of action .

1,2,3-Triazole Derivatives

  • 1,2,3-triazole is an important moiety of effective inhibitors of several diseases, with superior efficacy and diminished toxicity .
  • 4-phenyl-1,2,3-triazole phenylalanine derivatives as HIV-1 CA inhibitors have been studied .

Note

Mechanism of Action

The bioactivity of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is often tied to its interaction with biological targets, such as enzymes or receptors. The indole ring can mimic tryptophan residues, facilitating binding to protein sites. The triazole ring may participate in hydrogen bonding and π-stacking interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthetic Accessibility: The target compound’s azetidine-triazole-indole architecture may face challenges in synthesis due to azetidine’s ring strain, requiring optimized coupling conditions (e.g., anhydrous ethanol, reflux) as seen in oxepane-triazole analogs . Comparatively, indole-thiazole derivatives (e.g., 8a–8c) are synthesized via alkylation/acylation of indole precursors with moderate-to-high yields (40–82%) .

Structural Modifications and Bioactivity :

  • Triazole vs. Thiazole : Triazole-containing compounds (e.g., ) demonstrate potent antitumor activity (IC₅₀ < 3 µM), likely due to triazole’s ability to engage in hydrogen bonding and π-π stacking . Thiazole analogs (e.g., 8a ) lack reported bioactivity, suggesting triazole’s superior pharmacophoric utility.
  • Ring Size Impact : The oxepane-triazole hybrid (3-(4-phenyl-1H-1,2,3-triazol-1-yl)oxepane ) exhibits higher synthetic yield (88%) than strained azetidine derivatives, highlighting the trade-off between ring strain and synthetic feasibility .

Solubility and Lipophilicity: Methoxybenzyl-substituted indoles (e.g., 8b) show improved solubility over nonpolar benzyl derivatives, implying that electron-donating groups on the indole N-substituent enhance hydrophilicity .

Biological Activity

The compound (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions including the formation of the indole and triazole moieties. The compound is characterized using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

2.1 Antimicrobial Activity

Research has shown that derivatives of indole and triazole exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated activity against various strains of bacteria including Staphylococcus aureus and Mycobacterium tuberculosis. In particular:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3kMRSA0.98 μg/mL
3bA549 cellsSignificant growth suppression
3eS. aureusMIC of 3.90 μg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, particularly against resistant strains like MRSA .

2.2 Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies indicate that it can preferentially suppress the growth of rapidly dividing cancer cells over normal fibroblasts. For instance:

Cell LineIC50 (μM)
A549 (lung cancer)5.0
HeLa (cervical cancer)7.5

The selective cytotoxicity of this compound towards cancer cells suggests its potential for development as a therapeutic agent in oncology .

The biological activity of this compound is believed to involve multiple mechanisms:

Antibacterial Mechanism:
The compound likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways in bacteria.

Anticancer Mechanism:
It may induce apoptosis in cancer cells through the activation of specific signaling pathways or by generating reactive oxygen species (ROS), leading to cell death.

4. Case Studies

Several case studies have highlighted the efficacy of indole-based compounds in clinical settings:

Case Study 1: A study on a similar indole derivative showed a marked reduction in tumor size in mouse models when administered at therapeutic doses.

Case Study 2: Clinical trials involving triazole derivatives indicated significant improvement in infection control among patients with resistant bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.